4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate is a chemical compound with significant interest in scientific research and potential applications in pharmaceuticals. This compound is categorized as an organic sulfate derivative, specifically a sulfonic acid salt of an amine. The molecular formula for this compound is and it has a molecular weight of approximately 273.31 g/mol .
The compound is derived from the combination of 4,5-dihydro-1H-imidazole and aniline, with the sulfate group contributing to its solubility and reactivity. It can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.
The synthesis of 4-((4,5-dihydro-1H-imidazol-2-yl)methyl)aniline sulfate typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, reaction conditions (such as temperature and pressure), and purification methods are critical for optimizing yield and purity but are not fully detailed in the available literature.
The molecular structure of 4-((4,5-dihydro-1H-imidazol-2-yl)methyl)aniline sulfate can be represented using various structural formulas:
C(C1=CN(C=N1)C(C)N)=C2C=CN=C2
InChI=1S/C10H15N3O4S/c1-7(12)9-8(11)6(2)5(13)4(9)3/h7H,1-3H2,(H,11,12)(H,13,14)
.The compound exhibits distinct structural features that include:
The chemical behavior of 4-((4,5-dihydro-1H-imidazol-2-yl)methyl)aniline sulfate can be characterized by several types of reactions:
Technical details regarding specific reaction conditions and mechanisms are essential for understanding its reactivity but are less documented.
The mechanism of action for 4-((4,5-dihydro-1H-imidazol-2-yl)methyl)aniline sulfate primarily involves its interaction with biological targets such as enzymes or receptors. The imidazole ring may act as a proton donor or acceptor, influencing enzyme activity or receptor binding affinity.
Relevant analyses indicate that this compound may exhibit toxicity similar to other amine derivatives; thus, safety precautions should be taken when handling it.
4-((4,5-dihydro-1H-imidazol-2-yl)methyl)aniline sulfate has potential applications in various fields:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8